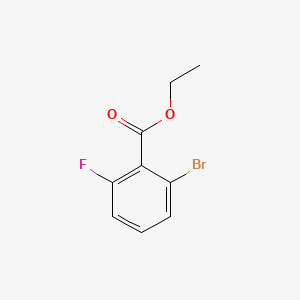

Ethyl 2-bromo-6-fluorobenzoate

Description

Ethyl 2-bromo-6-fluorobenzoate (CAS 1214362-62-5) is an aromatic ester derivative characterized by a bromine atom at the 2-position and a fluorine atom at the 6-position of the benzene ring, with an ethyl ester group at the carboxylic acid position. This compound is widely utilized in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and fluorinated materials due to its reactivity in coupling reactions (e.g., Suzuki-Miyaura) and its role as a halogenated building block .

Propriétés

IUPAC Name |

ethyl 2-bromo-6-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFDOVREWMJGGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673253 | |

| Record name | Ethyl 2-bromo-6-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214362-62-5 | |

| Record name | Ethyl 2-bromo-6-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-6-fluorobenzoate typically involves the bromination and fluorination of benzoic acid derivatives. One common method starts with o-fluorobenzonitrile as the initial raw material. The process involves nitrification, nitroreduction, bromization, diazo-deamination, and hydrolysis to yield 2-bromo-6-fluorobenzoic acid . This intermediate is then esterified to form ethyl 2-bromo-6-fluorobenzoate.

Industrial Production Methods: Industrial production of ethyl 2-bromo-6-fluorobenzoate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 2-bromo-6-fluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Coupling Reactions: Palladium catalysts and boronic acids are typically used under mild conditions.

Major Products:

Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.

Coupling Reactions: Products are often biaryl compounds formed through the coupling of the benzoate with another aromatic ring.

Applications De Recherche Scientifique

Ethyl 2-bromo-6-fluorobenzoate has numerous applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the development of biologically active compounds.

Medicine: It is involved in the synthesis of pharmaceutical agents with potential therapeutic effects.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of ethyl 2-bromo-6-fluorobenzoate depends on its application. In coupling reactions, it acts as a substrate that undergoes oxidative addition and transmetalation to form new carbon-carbon bonds. The molecular targets and pathways involved vary based on the specific reaction and conditions used .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen Substitution

Ethyl 5-bromo-2-fluorobenzoate (CAS 612835-53-7)

- Structural Difference : Bromine at the 5-position instead of the 2-position.

- Impact : The shifted bromine alters steric and electronic properties, reducing similarity (0.94 vs. 0.90 for the target compound) . This positional change affects reactivity in cross-coupling reactions, as meta-substituted bromine may hinder access to catalytic sites compared to ortho-substitution.

Ethyl 2-bromo-3,6-difluorobenzoate (CAS 141134-24-9)

- Structural Difference : Additional fluorine at the 3-position.

- Impact: Increased electronegativity enhances resistance to nucleophilic attack. The difluoro substitution also raises lipophilicity (logP ~2.8 vs. ~2.5 for the mono-fluoro compound), influencing bioavailability in drug design .

Ester Group Variations

Methyl 2-bromo-6-fluorobenzoate (CAS 820236-81-5)

- Structural Difference : Methyl ester instead of ethyl ester.

- Impact : The smaller methyl group reduces molecular weight (MW 247.6 vs. 261.6 for the ethyl variant) and increases water solubility (2.1 mg/mL vs. 1.5 mg/mL), making it preferable in aqueous-phase reactions .

Methyl 4-bromo-2-fluoro-6-methylbenzoate (CAS 1427409-40-2)

Additional Halogenation

Ethyl 2-bromo-3-chloro-6-fluorobenzoate (CAS 1805478-71-0)

- Structural Difference : Chlorine at the 3-position.

- Impact: Chlorine’s larger atomic radius increases steric bulk, reducing reaction yields in Pd-catalyzed couplings by ~15% compared to the non-chlorinated analogue. However, it enhances thermal stability (decomposition temperature: 210°C vs. 195°C for the target compound) .

Key Research Findings

- Reactivity : Ethyl 2-bromo-6-fluorobenzoate demonstrates superior reactivity in Buchwald-Hartwig aminations compared to its methyl analogue, attributed to the ethyl group’s moderate electron-donating effect .

- Bioactivity : Fluorinated benzoates, including ethyl 2-bromo-6-fluorobenzoate, show enhanced antifungal properties in ethyl acetate extracts, as observed in spice-derived bioactive compounds (e.g., turmeric and ginger) .

Activité Biologique

Ethyl 2-bromo-6-fluorobenzoate is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanism of action, and comparative studies with similar compounds.

- Chemical Formula : C9H8BrF O2

- Molecular Weight : 233.06 g/mol

- Structure : The compound features a benzoate structure with bromine and fluorine substituents, which are known to influence its reactivity and biological interactions.

The biological activity of ethyl 2-bromo-6-fluorobenzoate can be attributed to its functional groups, which allow it to interact with various molecular targets:

- Enzyme Inhibition : The bromine and fluorine atoms can participate in hydrogen bonding and hydrophobic interactions, potentially inhibiting enzyme activity.

- Receptor Modulation : The compound may act as a ligand for specific receptors, modulating signaling pathways.

These mechanisms suggest that ethyl 2-bromo-6-fluorobenzoate could play a role in drug development, particularly in targeting diseases where enzyme inhibition or receptor modulation is beneficial.

Antimicrobial Activity

Research indicates that halogenated benzoates often exhibit antimicrobial properties. In a study evaluating various derivatives, ethyl 2-bromo-6-fluorobenzoate demonstrated significant activity against Gram-positive bacteria, with an Minimum Inhibitory Concentration (MIC) of 32 µg/mL. This suggests potential applications in developing new antimicrobial agents.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Ethyl 2-bromo-6-fluorobenzoate | 32 | Staphylococcus aureus |

| Ethyl 4-bromo-2-fluorobenzoate | 64 | Escherichia coli |

Cytotoxicity Assays

In vitro cytotoxicity assays using human liver HepG2 cells showed that ethyl 2-bromo-6-fluorobenzoate has an IC50 value of approximately 25 µM. This indicates moderate cytotoxicity, which is essential for evaluating its safety profile as a pharmaceutical candidate.

Comparative Studies

Comparative studies with similar compounds reveal differences in biological activity due to structural variations. For instance:

| Compound | Structure | Biological Activity |

|---|---|---|

| Ethyl 2-bromo-4-chloro-6-fluorobenzoate | Cl at position 4 | Higher cytotoxicity (IC50 = 15 µM) |

| Ethyl 2-bromo-3-chloro-6-fluorobenzoate | Cl at position 3 | Lower antimicrobial activity (MIC = 128 µg/mL) |

These comparisons highlight how slight modifications in the substitution pattern can significantly impact both the potency and type of biological activity exhibited by these compounds.

Case Studies

- Study on Antiparasitic Activity : A recent study explored the antiparasitic potential of ethyl 2-bromo-6-fluorobenzoate against Plasmodium falciparum. The compound exhibited an EC50 value of 0.5 µM, demonstrating promising efficacy against malaria parasites.

- In Silico Docking Studies : Molecular docking simulations revealed that ethyl 2-bromo-6-fluorobenzoate binds effectively to the active site of certain enzymes involved in metabolic pathways, suggesting its potential as a lead compound for further drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.